molecular formula C11H14N2O2 B13160773 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde

6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde

Cat. No.: B13160773
M. Wt: 206.24 g/mol
InChI Key: YFEOLYUDCWVXJY-UHFFFAOYSA-N
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Description

6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde is a chemical compound with a unique molecular structure It is characterized by the presence of a hydroxy-methylazetidine group attached to a methylpyridine carbaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde typically involves the reaction of 3-hydroxy-3-methylazetidine with a suitable pyridine derivative. One common method involves the use of 1,2-dichloroethane as a solvent, with sodium tris(acetoxy)borohydride as a reducing agent . The reaction is carried out at room temperature for a specified period, followed by heating to complete the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the aldehyde group can produce alcohols.

Scientific Research Applications

6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy-methylazetidine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-(3-hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-8-3-9(5-14)4-12-10(8)13-6-11(2,15)7-13/h3-5,15H,6-7H2,1-2H3

InChI Key

YFEOLYUDCWVXJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CC(C2)(C)O)C=O

Origin of Product

United States

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